molecular formula C9H5Br2N B1435775 3,6-Dibromoisoquinoline CAS No. 1936570-29-4

3,6-Dibromoisoquinoline

Cat. No.: B1435775
CAS No.: 1936570-29-4
M. Wt: 286.95 g/mol
InChI Key: IQALNWZKSHYKNB-UHFFFAOYSA-N
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Description

3,6-Dibromoisoquinoline is a useful research compound. Its molecular formula is C9H5Br2N and its molecular weight is 286.95 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacology and Medical Applications

  • 8-Aminoquinoline Therapy for Latent Malaria : This study discusses the clinical use and scientific insights gained from 8-aminoquinoline therapy in treating latent malaria. 8-Aminoquinolines, including drugs like primaquine and tafenoquine, have been crucial in combating malaria. This research highlights the historical and technical aspects of 8-aminoquinoline therapy, its impact on public health, and ongoing challenges such as hemolytic toxicity in certain patients (Baird, 2019).

Chemistry and Biochemistry

  • Methoxy-substituted 3-formyl-2-phenylindoles : This research focused on the structural elements necessary for inhibiting tubulin polymerization, a key process in cell division and a target for anticancer drugs. The study utilized derivatives of 2-phenylindole, a fragment of the isoquinoline structure, to disrupt microtubule assembly, demonstrating the potential of these compounds in cancer treatment (Gastpar et al., 1998).

  • Synthesis of a New Lattice Inclusion Host : This paper describes the synthesis of a tetrabromo diquinoline derivative and its application in creating a new family of lattice inclusion hosts. These hosts are important for understanding molecular interactions and developing new materials (Marjo et al., 2001).

  • Ring Opening and Contraction in Reactions of Aminobromo- and Dibromoisoquinolines : The paper explores the reactions of aminobromo- and dibromoisoquinolines with potassium amide in liquid ammonia. Such reactions are significant for understanding the chemical properties of isoquinolines and their derivatives (Sanders et al., 2010).

  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids : This research focuses on the physicochemical and biological properties of isoquinoline alkaloids, including their photoprotection, antioxidant capacity, and potential as antibacterial agents. It illustrates the diverse applications of isoquinoline derivatives in various fields (Sobarzo-Sánchez et al., 2012).

Mechanism of Action

The mechanism of action of 3,6-Dibromoisoquinoline is not explicitly mentioned in the search results. Isoquinoline derivatives have various mechanisms of action depending on their specific structure and application .

Safety and Hazards

The safety data sheet for a similar compound, 1,3-Dibromoisoquinoline, suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Relevant Papers There is a paper titled “Studies on Quinoline and Isoquinoline Derivatives. IX. Synthesis of Pyrrolo [1, 2-b] isoquinolines from 3-Bromoisoquinoline Derivatives” which might be relevant .

Properties

IUPAC Name

3,6-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQALNWZKSHYKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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